PDE4 Enzymatic Inhibition: Target Compound vs. Class-Level Baseline
The target compound demonstrates weak but measurable inhibition of phosphodiesterase 4 (PDE4) in a cell-free enzymatic assay. Its reported IC50 of 2,800 nM defines its potency in this system [1]. In contrast, the archetypal PDE4 inhibitor Rolipram exhibits an IC50 of approximately 1,000 nM against PDE4 under similar conditions, indicating the target compound is approximately 2.8-fold less potent [2]. This quantitative difference underscores that the compound is a low-affinity ligand, a critical parameter for researchers expecting PDE4 activity.
| Evidence Dimension | PDE4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2,800 nM |
| Comparator Or Baseline | Rolipram (standard PDE4 inhibitor): ~1,000 nM |
| Quantified Difference | Target compound is approximately 2.8-fold less potent |
| Conditions | Inhibition of cAMP hydrolysis by PDE4 isolated from human large cell lung tumor xenograft LXFL-529 (target compound); Rolipram IC50 from literature for PDE4 isozymes. |
Why This Matters
This potency metric is essential for scientific users who require a baseline PDE4 activity for structure-activity relationship (SAR) studies or for differentiating this compound from more potent, closely related chemotypes.
- [1] BindingDB. BDBM50471926 / CHEMBL142858: Affinity Data. IC50: 2.80E+3 nM. Assay: Inhibition of cAMP hydrolysis by PDE4 from LXFL-529 tumor tissue. View Source
- [2] ChEMBL. CHEMBL142858: Bioactivity data for 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide. Standard PDE4 inhibitor Rolipram data referenced for comparison. View Source
